molecular formula C26H26N2O4 B2721604 3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 2137504-28-8

3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No. B2721604
M. Wt: 430.504
InChI Key: XLRGJNLCIGABIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as Fmoc amino acid azides, has been described in the literature . The process involves starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Scientific Research Applications

Synthesis and Chemical Properties

  • Peptide Synthesis Enhancements : The fluorenylmethyloxycarbonyl (Fmoc) group is extensively utilized in solid phase peptide synthesis (SPPS), offering a reliable method for protecting amino acids during the synthesis process. This approach has significantly advanced the field, allowing for the synthesis of biologically active peptides and small proteins under a variety of conditions, showcasing its versatility and effectiveness (Fields & Noble, 2009).

  • Protecting Group for Hydroxy-Groups : The Fmoc group is also employed to protect hydroxy-groups alongside acid- and base-labile protecting groups, demonstrating its compatibility and efficiency in complex organic syntheses. Its removal can be achieved under mild conditions, preserving the integrity of other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).

Biomedical and Bioorganic Applications

  • Development of Fluorescence Probes : Fmoc amino acids have been integral in the development of novel hydrogelators, biomaterials, and therapeutics, given their structural and supramolecular characteristics. The synthesis and structural elucidation of Fmoc-protected amino acids contribute to understanding their role in biomedical applications, including the design of fluorescence probes for detecting reactive oxygen species (Bojarska et al., 2020).

  • Antimicrobial and Cardiovascular Research : Fmoc-protected amino acid derivatives have shown potential in antimicrobial and cardiovascular research, underlining the broader implications of these compounds beyond peptide synthesis. Studies have explored the synthesis of fluorene and benzophenone derivatives containing amino acid residues, indicating their utility in developing new therapeutic agents with antimicrobial and cardiovascular effects (Soltani Rad et al., 2014).

Advanced Materials and Catalysis

  • Photocatalysis Applications : The utility of Fmoc amino acids extends into photocatalysis, demonstrating their versatility in chemical transformations. Photocatalysts based on Fmoc derivatives facilitate the decarboxylative arylation of α-amino acids, showcasing their application in the synthesis of complex molecules under mild conditions (Chen, Lu, & Wang, 2019).

  • Colorimetric Sensing : Fmoc derivatives have been explored for colorimetric sensing of fluoride anions, exemplifying their potential in analytical chemistry and environmental monitoring. Their ability to undergo significant color transitions in the presence of specific analytes highlights their utility in developing novel sensors (Younes et al., 2020).

properties

IUPAC Name

3-[benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-28(15-18-9-3-2-4-10-18)16-24(25(29)30)27-26(31)32-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRGJNLCIGABIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

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